molecular formula C15H23N3O2 B8335052 (2,4-Diamino-5-piperidin-1-yl-phenyl)-acetic acid ethyl ester

(2,4-Diamino-5-piperidin-1-yl-phenyl)-acetic acid ethyl ester

Cat. No.: B8335052
M. Wt: 277.36 g/mol
InChI Key: FPNWHTWMWSMZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-Diamino-5-piperidin-1-yl-phenyl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

ethyl 2-(2,4-diamino-5-piperidin-1-ylphenyl)acetate

InChI

InChI=1S/C15H23N3O2/c1-2-20-15(19)9-11-8-14(13(17)10-12(11)16)18-6-4-3-5-7-18/h8,10H,2-7,9,16-17H2,1H3

InChI Key

FPNWHTWMWSMZFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1N)N)N2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine (120 mg) was added to a solution of (5-chloro-2,4-dinitro-phenyl)-acetic acid ethyl ester (150 mg) in dichloromethane (5 mL) and the resulting mixture was stirred at room temperature for 10 minutes. Glacial acetic acid (0.3 mL) and zinc dust (1 scoop) were added and the reaction mixture was stirred at room temperature for 20 minutes. The resulting mixture was filtered through a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The residue was then diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to give (2,4-diamino-5-piperidin-1-yl-phenyl)-acetic acid ethyl ester. This material was dissolved in toluene (2.5 mL) and heated at 150° C. in a microwave reactor for 10 minutes. The reaction mixture was then cooled, evaporated under reduced pressure and the residue was purified by flash chromatography (DCM/MeOH, 95/5) to give 30 mg of 6-amino-5-piperidin-1-yl-1,3-dihydro-indol-2-one. MS=232 [M+H]+.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
(5-chloro-2,4-dinitro-phenyl)-acetic acid ethyl ester
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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